

# Sorafenib vs. Placebo: A Comparative Analysis of Pivotal Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sorafenib versus placebo, focusing on the pivotal clinical trial data from the SHARP (Hepatocellular Carcinoma) and TARGET (Renal Cell Carcinoma) studies. The information is intended for researchers, scientists, and professionals in drug development to offer a detailed understanding of Sorafenib's efficacy and the methodologies employed in its clinical evaluation.

### **Data Presentation: Efficacy and Safety Outcomes**

The following tables summarize the key quantitative data from the SHARP and TARGET trials, offering a clear comparison of Sorafenib's performance against placebo.

## Table 1: Efficacy Outcomes in the SHARP Trial (Advanced Hepatocellular Carcinoma)



| Endpoint                         | Sorafenib<br>(n=299) | Placebo<br>(n=303) | Hazard Ratio<br>(95% CI) | p-value |
|----------------------------------|----------------------|--------------------|--------------------------|---------|
| Median Overall<br>Survival (OS)  | 10.7 months          | 7.9 months         | 0.69 (0.55 - 0.87)       | <0.001  |
| Median Time to Progression (TTP) | 5.5 months           | 2.8 months         | 0.58 (0.45 - 0.74)       | <0.001  |
| Disease Control<br>Rate (DCR)    | 43%                  | 32%                | -                        | 0.002   |

Data sourced from the SHARP (Sorafenib Hepatocellular Carcinoma Assessment Randomized Protocol) trial.[1][2][3][4]

**Table 2: Efficacy Outcomes in the TARGET Trial** 

(Advanced Renal Cell Carcinoma)

| Endpoint                                     | Sorafenib<br>(n=451) | Placebo<br>(n=452) | Hazard Ratio<br>(95% CI) | p-value |
|----------------------------------------------|----------------------|--------------------|--------------------------|---------|
| Median<br>Progression-Free<br>Survival (PFS) | 5.5 months           | 2.8 months         | 0.44 (0.35 - 0.55)       | <0.01   |
| Median Overall<br>Survival (OS)*             | 17.8 months          | 15.2 months        | 0.88 (0.74 - 1.04)       | 0.146   |

Data sourced from the TARGET (Treatment Approaches in Renal Cancer Global Evaluation Trial) study.[5] \*The Overall Survival data in the TARGET trial was confounded by a high rate of crossover from the placebo group to the Sorafenib group.

### **Experimental Protocols**

The methodologies for the pivotal Phase III trials, SHARP and TARGET, are detailed below.

### SHARP Trial (NCT00105443)



The Sorafenib Hepatocellular Carcinoma Assessment Randomized Protocol (SHARP) was a multinational, randomized, double-blind, placebo-controlled Phase III trial.[1][6]

- Patient Population: The trial enrolled 602 patients with advanced hepatocellular carcinoma who had not received prior systemic therapy.[1][4] Key inclusion criteria included:
  - Histologically or cytologically confirmed advanced HCC.[7]
  - Child-Pugh class A liver function.[1]
  - Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[1][7]
  - At least one measurable, untreated lesion according to RECIST criteria.
  - Life expectancy of at least 12 weeks.[1][7]
- Treatment Regimen: Patients were randomized in a 1:1 ratio to receive either Sorafenib (400 mg twice daily) or a matching placebo.[1][2][7] Treatment was continued until radiological and symptomatic progression.
- Endpoints:
  - Primary Endpoints: Overall Survival (OS) and time to symptomatic progression.
  - Secondary Endpoints: Time to radiologic progression (TTP) and disease control rate (DCR).[2]
  - Tumor Assessment: Tumor response and progression were evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST).[7] RECIST defines response as follows:
    - Complete Response (CR): Disappearance of all target lesions.[8][9]
    - Partial Response (PR): At least a 30% decrease in the sum of the longest diameter of target lesions.[8][9]
    - Progressive Disease (PD): At least a 20% increase in the sum of the longest diameter of target lesions or the appearance of new lesions.[8][9]



- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[9]
- Statistical Analysis: The primary analysis for OS and TTP was a stratified log-rank test. The trial was designed to have 80% power to detect a 33% improvement in median OS.

### **TARGET Trial (NCT00088972)**

The Treatment Approaches in Renal Cancer Global Evaluation Trial (TARGET) was a multicenter, randomized, double-blind, placebo-controlled Phase III study.[5]

- Patient Population: The study included 903 patients with advanced renal cell carcinoma who had failed one prior systemic therapy.[10] Key inclusion criteria were:
  - Advanced or metastatic RCC.
  - Prior failure of at least one systemic therapy.
  - Measurable disease as per RECIST criteria.
  - Exclusion of patients with brain metastases or prior exposure to VEGF pathway inhibitors.
     [5]
- Treatment Regimen: Patients were randomized to receive either Sorafenib (400 mg twice daily) or placebo.[10] A key feature of this trial was the allowance for patients in the placebo arm to cross over to the Sorafenib arm upon disease progression.[10]
- · Endpoints:
  - Primary Endpoint: Overall Survival (OS).[5]
  - Secondary Endpoint: Progression-Free Survival (PFS).[11]
  - Tumor Assessment: Tumor response was assessed according to RECIST criteria.
- Statistical Analysis: The primary analysis of OS was planned after a prespecified number of
  events. The analysis of PFS was also a key endpoint. The statistical plan accounted for the
  potential impact of patient crossover on the OS analysis.



# Mandatory Visualization Sorafenib Signaling Pathway









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Efficacy and safety of sorafenib in patients with advanced hepatocellular carcinoma: Subanalyses of a phase III trial - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Sorafenib therapy in advanced hepatocellular carcinoma: the SHARP trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of sorafenib in patients with advanced hepatocellular carcinoma: subanalyses of a phase III trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Systematic Review of the Efficacy and Safety Experience Reported for Sorafenib in Advanced Renal Cell Carcinoma (RCC) in the Post-Approval Setting | PLOS One [journals.plos.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. project.eortc.org [project.eortc.org]
- 9. Response evaluation criteria in solid tumors Wikipedia [en.wikipedia.org]
- 10. Sorafenib for treatment of renal cell carcinoma: Final efficacy and safety results of the phase III treatment approaches in renal cancer global evaluation trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Sorafenib vs. Placebo: A Comparative Analysis of Pivotal Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682412#sorafenib-vs-placebo-clinical-trial-data-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com